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Dihydroterpinyl acetate - 58985-18-5

Dihydroterpinyl acetate

Catalog Number: EVT-3563927
CAS Number: 58985-18-5
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dihydroterpinyl acetate can be sourced from natural terpenes, particularly through the hydrogenation of terpinyl acetate or by the esterification of dihydroterpineol with acetic acid . The compound is commercially available from various chemical suppliers, which provide it in high purity levels typically around 95%.

Classification

Dihydroterpinyl acetate falls under the category of organic compounds, specifically within the subcategory of terpenes and their derivatives. It is also classified as a flavoring agent in food applications, although its use must comply with regulatory standards.

Synthesis Analysis

Methods

The synthesis of dihydroterpinyl acetate can be performed through several methods:

  1. Esterification: This method involves heating dihydroterpineol with acetic acid in the presence of a catalyst, such as sulfuric acid. The reaction typically requires elevated temperatures to promote ester formation.
  2. Hydrogenation: In industrial settings, dihydroterpinyl acetate is produced by hydrogenating terpinyl acetate using a hydrogenation catalyst (e.g., Raney nickel) under controlled temperature and pressure conditions. The process generally occurs at temperatures between 80°C to 100°C for several hours .

Technical Details

  • Esterification Reaction:
    Dihydroterpineol+Acetic AcidH2SO4Dihydroterpinyl Acetate+Water\text{Dihydroterpineol}+\text{Acetic Acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{Dihydroterpinyl Acetate}+\text{Water}
  • Hydrogenation Reaction:
    Terpinyl Acetate+H2CatalystDihydroterpinyl Acetate\text{Terpinyl Acetate}+\text{H}_2\xrightarrow{\text{Catalyst}}\text{Dihydroterpinyl Acetate}
Molecular Structure Analysis

Structure

The molecular structure of dihydroterpinyl acetate features a bicyclic framework typical of terpenes, with an acetate functional group attached. The structural formula can be represented as follows:

  • Chemical Structure:
C12H22O2\begin{array}{c}\text{C}_{12}\text{H}_{22}\text{O}_{2}\\\end{array}

Data

  • Exact Mass: 198.161979940 g/mol
  • Complexity Rating: 200
  • Purity: Generally around 95% in commercial preparations.
Chemical Reactions Analysis

Reactions

Dihydroterpinyl acetate participates in several types of chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding alcohols and acids.
  2. Reduction: Can be reduced to produce dihydroterpineol.
  3. Substitution: Undergoes nucleophilic substitution reactions where the acetate group can be replaced by other nucleophiles.

Technical Details

  • Common Reagents:
    • Oxidizing agents: Potassium permanganate, chromium trioxide.
    • Reducing agents: Hydrogen gas with catalysts like palladium on carbon.
    • Substitution reagents: Hydroxide ions or amines under basic conditions.
  • Major Products:
    • From oxidation: Dihydroterpineol and acetic acid.
    • From reduction: Dihydroterpineol.
    • From substitution: Various substituted esters depending on the nucleophile used.
Mechanism of Action

The antimicrobial activity of dihydroterpinyl acetate is primarily attributed to its ability to disrupt bacterial cell membranes. It integrates into lipid bilayers, leading to cell lysis through membrane destabilization. This mechanism highlights its potential for developing antimicrobial agents against various pathogens.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Odor: Characteristic pleasant aroma reminiscent of natural terpenes.
  • Boiling Point: Approximately 220°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but poorly soluble in water.
  • Flammability: Classified under GHS hazard class as flammable and irritant.
Applications

Dihydroterpinyl acetate has diverse applications across multiple fields:

  • Chemistry: Utilized as a solvent and intermediate in organic synthesis processes.
  • Biology: Exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for pharmaceutical development.
  • Industry: Widely used in the fragrance industry due to its stable and pleasant scent profile; also considered for use as a flavoring agent in food products.
Synthesis Methodologies and Catalytic Innovations

Esterification Techniques: Dihydroterpineol and Acetic Anhydride Optimization

The esterification of dihydroterpineol with acetic anhydride represents a fundamental route to dihydroterpinyl acetate (C~12~H~22~O~2~). This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of dihydroterpineol attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction stoichiometry follows a 1:1 molar ratio, though industrial implementations typically employ acetic anhydride in 10-15% excess to drive the reaction to completion and compensate for volatility losses [6] [9].

Catalyst selection critically influences reaction kinetics and byproduct formation. Sulfuric acid (H~2~SO~4~) remains widely used at 0.5-1.0 wt% of reactants, facilitating conversions exceeding 95% within 2-4 hours at 80-90°C. However, acidic resins like phosphoric acid (H~3~PO~4~) demonstrate superior selectivity by minimizing dehydration byproducts. Experimental data reveals that H~3~PO~4~ at 85% concentration reduces terpene polymer formation to <2% compared to 5-8% with H~2~SO~4~ under identical conditions (90°C, 3h) [1] [3]. Temperature optimization is crucial, as temperatures exceeding 100°C promote olefin formation via alcohol dehydration.

Table 1: Comparative Catalyst Performance in Esterification

CatalystConcentration (wt%)Temperature (°C)Reaction Time (h)Dihydroterpinyl Acetate Yield (%)
Sulfuric acid0.890392
Phosphoric acid (85%)5.090495
None (thermal)N/A120865

Product purification employs sequential washing with sodium carbonate solution (5-10%) to neutralize residual acid, followed by fractional distillation under reduced pressure (20-30 mmHg). This isolates dihydroterpinyl acetate at ≥97% purity, characterized by its distinctive lavender-bergamot odor profile and boiling point of 220-225°C [9] [10].

Hydrogenation Pathways: Terpinyl Acetate Conversion Mechanisms

Catalytic hydrogenation of terpinyl acetate provides a commercially viable route to dihydroterpinyl acetate, saturating the molecule’s double bonds without cleaving the acetate moiety. This exothermic reaction (ΔH ≈ -120 kJ/mol) requires precise control of hydrogen pressure (2.5-3.5 MPa), temperature (80-100°C), and catalyst loading (4.2-4.5 wt% relative to terpinyl acetate) to achieve ≥98% conversion with ≤1% over-hydrogenation byproducts [2] [5].

Heterogeneous catalysts dominate industrial processes. Raney nickel offers cost efficiency but necessitates post-reaction filtration due to pyrophoric properties. Palladium on carbon (Pd/C, 5% Pd) enables milder conditions (80°C, 2.5 MPa) and superior selectivity (>99%) through preferential adsorption of the alkene moiety onto active sites. Catalyst recycling studies indicate Pd/C retains >90% activity after five cycles, whereas Raney nickel deactivates by 20-30% per cycle due to sulfur poisoning and particle agglomeration [5] [9].

Table 2: Hydrogenation Catalyst Performance Comparison

CatalystPressure (MPa)Temperature (°C)Reaction Time (h)Selectivity (%)
Raney Ni3.0100698
Pd/C (5%)2.5808>99
PtO~2~3.570599

Reactor engineering mitigates mass transfer limitations. Slurry reactors with gas-inducing impellers achieve H~2~ dissolution rates of 0.15 mol/L·min, enhancing reaction homogeneity. Post-reaction processing involves catalyst recovery via centrifugation or filtration, followed by nitrogen stripping to remove dissolved hydrogen. The resulting dihydroterpinyl acetate exhibits enhanced oxidative stability compared to its unsaturated precursor, making it suitable for high-temperature applications like electronic paste solvents [5] .

Catalytic Systems: α-Hydroxycarboxylic Acid–Boric Acid Composites

α-Hydroxycarboxylic acid (HCA)–boric acid composites represent a catalytic innovation for terpinyl acetate synthesis from α-pinene, indirectly supporting dihydroterpinyl acetate production. These catalysts function through in situ formation of borate esters with HCAs, generating Brønsted acid sites via complex dissociation. Orthogonal experimental designs (L~16~(4^5^)) reveal tartaric acid–boric acid as the optimal composite, achieving 91.8% α-pinene conversion and 45.6% terpinyl acetate selectivity at 22°C with a 0.2:1 mass ratio of tartaric acid to α-pinene [4].

Catalytic activity correlates with HCA acidity (pK~a~). Tartaric acid (pK~a~1=2.98) outperforms citric acid (pK~a~1=3.13) due to stronger proton donation capability. Replacing boric acid with boron trioxide (B~2~O~3~) further enhances efficiency by eliminating water-induced catalyst deactivation. The lactic acid–B~2~O~3~ system (10:4 wt% relative to α-pinene) elevates terpinyl acetate selectivity to 47.1% at 93.2% conversion. Water content must remain below 1% to prevent hydrolysis of the borate ester complex, which reduces active site concentration [4].

The mechanism involves:

  • Protonation of α-pinene at the bridged bond, forming terpenyl carbocation
  • Isomerization to α-terpineol
  • Esterification with acetic acidKinetic studies show the composite reduces activation energy for esterification by 15 kJ/mol compared to H~3~PO~4~ alone.

Solvent-Free Synthesis: Green Chemistry Approaches

Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds (VOCs) and simplifying downstream purification. Two prominent approaches exist:

  • Direct esterification of dihydroterpineol with acetic acid (molar ratio 1:1.2) using immobilized lipases (e.g., Candida antarctica Lipase B) at 60°C, achieving 85% conversion in 24h [8]
  • Acetic anhydride-mediated acetylation in microreactors, enabling precise temperature control (70°C) and 95% yield in 10 minutes residence time via enhanced mass transfer [8] [10]

Microreactor technology exemplifies process intensification. Laminar flow in PTFE capillaries (ID=0.5-1.0 mm) achieves Reynolds numbers >100, reducing diffusion path lengths to <100 μm. This enhances thermal control (ΔT<2°C) and suppresses side reactions like terpene oligomerization. Scale-up employs numbering-up with parallel capillaries, maintaining 95% yield at pilot scale (10 kg/day) without solvent dilution [8].

Economic analysis reveals solvent-free processes reduce raw material costs by 18% and waste treatment expenses by 30% compared to solvent-assisted routes. Life cycle assessment (LCA) indicates a 45% reduction in carbon footprint due to eliminated solvent production and recovery steps [6].

Industrial-Scale Process Design: Reactor Configurations and Yield Maximization

Industrial dihydroterpinyl acetate manufacturing prioritizes throughput, yield optimization, and catalyst recyclability. Hydrogenation of terpinyl acetate dominates commercial production, employing continuously stirred tank reactors (CSTRs) or trickle-bed systems.

CSTR Process Flow:

  • Catalyst Slurry Preparation: 5% Pd/C dispersed in terpinyl acetate (4.2-4.5 wt%)
  • Reaction Zone: H~2~ sparging at 2.5-3.5 MPa, 80-100°C, residence time 6-8h
  • Gas-Liquid Separation: Flash separation at 20°C, 0.1 MPa
  • Catalyst Recovery: Centrifugation/filtration with nitrogen blanketing
  • Product Distillation: Vacuum fractionation (20 mmHg) collecting 220-225°C fraction

Trickle-bed reactors offer superior productivity (≥500 kg/m~3~·h) by passing terpinyl acetate and hydrogen cocurrently through a fixed Pd/Al~2~O~3~ catalyst bed. Process controls include:

  • Thermal Management: External cooling jackets maintain ΔT<5°C across the bed
  • H~2~/Feed Ratio Control: Automated flow adjustment to maintain 10-15% H~2~ excess

Table 3: Industrial Production Cost Structure (Per Metric Ton)

Cost ComponentCSTR Process ($)Trickle-Bed Process ($)
Raw Materials12,50012,200
Catalyst Consumption1,800900
Utilities (Energy)1,200950
Waste Treatment700400
Total16,20014,450

Yield maximization strategies include:

  • Recycle Streams: Unreacted terpinyl acetate recovery (>95%) via vacuum distillation
  • Catalyst Regeneration: Pd/C reactivation by oxidative treatment (200°C air flow) followed by H~2~ reduction
  • Real-time GC Monitoring: Automated sampling ensures product meets specifications (≥97% purity) [5] [9]

Capital expenditure analysis shows trickle-bed reactors require 25% higher initial investment but reduce operating costs by 18% through lower catalyst attrition and energy consumption. Modern plants integrate process analytical technology (PAT) for quality-by-design, ensuring consistent organoleptic properties critical for fragrance applications [5] [10].

Properties

CAS Number

58985-18-5

Product Name

Dihydroterpinyl acetate

IUPAC Name

2-(4-methylcyclohexyl)propan-2-yl acetate

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

InChI

InChI=1S/C12H22O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h9,11H,5-8H2,1-4H3

InChI Key

HBNHCGDYYBMKJN-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(C)(C)OC(=O)C

Canonical SMILES

CC1CCC(CC1)C(C)(C)OC(=O)C

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